![molecular formula C9H7F2NO B12899166 2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
2-(Difluoromethyl)-4-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-methylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . One common method includes the use of sodium tert-butoxide (NaO t-Bu) as a base and elemental sulfur to facilitate the reaction . The reaction conditions often require moderate temperatures and can be carried out in various solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as magnetic nanocatalysts, can enhance the efficiency of the synthesis process . These methods are designed to be scalable and environmentally friendly, reducing the overall production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(Difluoromethyl)-4-methylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the inhibition of key biological processes . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)benzo[d]oxazol-4-amine
- 2-(Difluoromethyl)-1,3-benzoxazol-4-amine
- 3-Difluoromethyl benzoxazole-2-thiones
Uniqueness
2-(Difluoromethyl)-4-methylbenzo[d]oxazole stands out due to its unique combination of the difluoromethyl group and the oxazole ring, which imparts enhanced chemical stability and biological activity . This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO/c1-5-3-2-4-6-7(5)12-9(13-6)8(10)11/h2-4,8H,1H3 |
InChI Key |
AKGKIOIWZFAENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


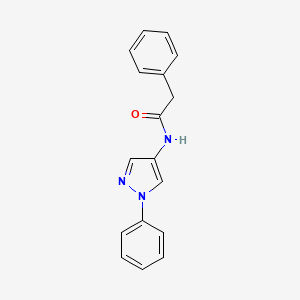
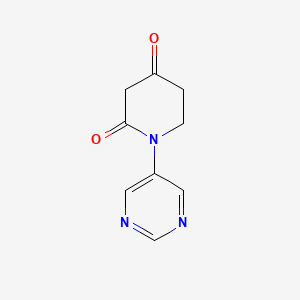
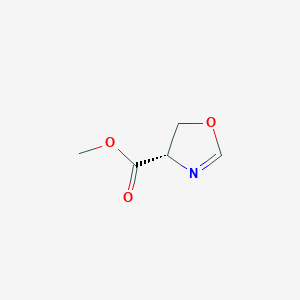
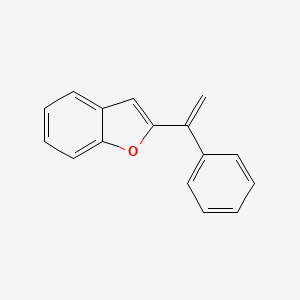
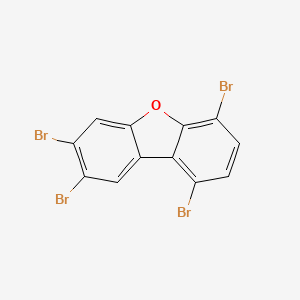
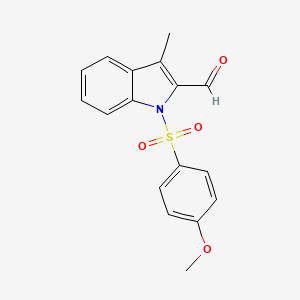
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
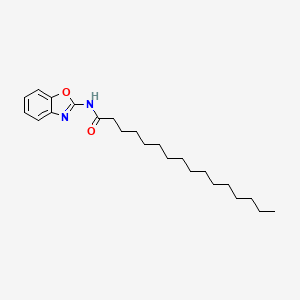
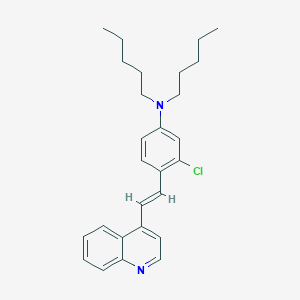
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
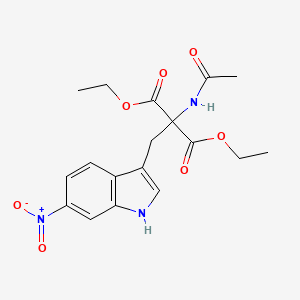
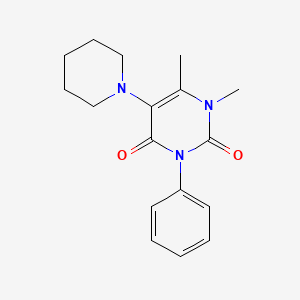
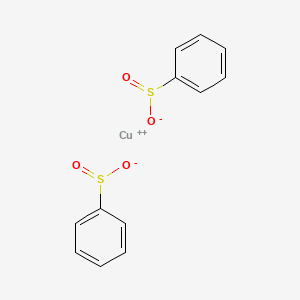
![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
